O,O'-Diethyl methylphosphonothioate synthesis and properties
O,O'-Diethyl methylphosphonothioate synthesis and properties
An In-depth Technical Guide to O,O'-Diethyl methylphosphonothioate: Synthesis, Properties, and Handling
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of O,O'-Diethyl methylphosphonothioate, an organophosphorus compound of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block in various applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its preparation, characterization, and safe management.
Introduction and Strategic Importance
O,O'-Diethyl methylphosphonothioate (DEMPS) is a member of the organothiophosphate family, characterized by a phosphorus atom bonded to a methyl group, two ethoxy groups, and a sulfur atom. Its strategic importance lies in its utility as a versatile precursor for more complex molecules. The presence of the P=S (thionophosphoryl) group imparts distinct reactivity compared to its P=O (phosphoryl) analogue, O,O'-diethyl methylphosphonate (DEMP). Understanding the synthesis and properties of DEMPS is critical for researchers working on organophosphorus chemistry, particularly in fields requiring the development of novel compounds where this moiety is a key structural feature. Furthermore, as a structural relative and potential precursor to certain highly toxic nerve agents like VX, its study is vital for the development of detection methods and decontamination strategies, contributing to chemical safety and security.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application and safe handling. DEMPS is a liquid at room temperature with a characteristic boiling point under reduced pressure.[3]
| Property | Value | Source(s) |
| CAS Number | 6996-81-2 | [4][5] |
| Molecular Formula | C₅H₁₃O₂PS | [3][4] |
| Molecular Weight | 168.19 g/mol | [6] |
| Appearance | Liquid | |
| Density | 1.055 g/mL at 25 °C | [3][7] |
| Boiling Point | 76-79 °C at 13 mmHg | [3][7] |
| Refractive Index | n20/D 1.464 | [3][7] |
| SMILES String | CCOP(C)(=S)OCC | |
| InChI Key | GEDUXIUTPVHAAV-UHFFFAOYSA-N | [4] |
The structural identity of DEMPS is unequivocally confirmed through various spectroscopic techniques. High-resolution NMR spectroscopy is particularly informative for this class of compounds.[7] Gas chromatography is often employed to assess purity, while mass spectrometry provides data on the molecular weight and fragmentation patterns.[4] Infrared spectroscopy can be used to identify characteristic vibrations, such as those associated with the P=S bond.[4]
Synthesis Methodologies: A Mechanistic Perspective
The creation of the P-C and P=S bonds in DEMPS can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Thionation of O,O'-diethyl methylphosphonate (DEMP)
A prevalent and direct route involves the conversion of the corresponding phosphonate (P=O) to the phosphonothioate (P=S). This transformation is a cornerstone of organophosphorus chemistry.
Causality of Reagent Choice: Lawesson's reagent is frequently selected for this thionation process.[8] Its efficacy stems from the favorable thermodynamics of forming a high-energy P-O-P bond in its byproducts while delivering sulfur to the phosphonate. The reaction proceeds through a four-membered ring transition state. The choice of solvent and temperature is critical; higher temperatures and solvents like toluene or xylene are often used to ensure the reaction goes to completion.[8]
Caption: Synthetic pathway for DEMPS via thionation of DEMP.
Michaelis-Arbuzov Reaction and Related Pathways
The Michaelis-Arbuzov reaction is a classic and versatile method for forming P-C bonds.[9][10][11] While the direct synthesis of DEMPS via a classic Arbuzov reaction is less common, related principles are employed starting from different phosphorus precursors.
A plausible route begins with methylphosphonous dichloride (CH₃PCl₂). This precursor can react with ethanol to form diethyl methylphosphonite. The subsequent sulfurization of this trivalent phosphorus intermediate yields the final pentavalent phosphonothioate.
Experimental Rationale: This multi-step approach provides control over the introduction of each functional group. The initial reaction with ethanol must be carefully controlled, often at low temperatures, to manage the exothermic release of HCl and prevent side reactions. The final sulfurization step can be achieved with elemental sulfur, which readily oxidizes the trivalent phosphonite to the pentavalent phosphonothioate.
Detailed Experimental Protocol: Synthesis via Thionation
The following protocol is a representative procedure for the synthesis of O,O'-Diethyl methylphosphonothioate from O,O'-diethyl methylphosphonate, adapted from principles described in the literature.[8]
Objective: To convert O,O'-diethyl methylphosphonate (DEMP) to O,O'-Diethyl methylphosphonothioate (DEMPS) using Lawesson's reagent.
Materials:
-
O,O'-diethyl methylphosphonate (DEMP)
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve O,O'-diethyl methylphosphonate (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.5 eq.) to the stirred solution. Rationale: Using a slight excess of the phosphonate can help ensure the complete consumption of the more complex and harder-to-remove Lawesson's reagent.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-24 hours. Rationale: The reaction progress should be monitored to determine the optimal time, preventing degradation. Thin-Layer Chromatography (TLC) or ³¹P NMR are ideal for this.
-
Workup: Cool the mixture to room temperature. Filter the solution to remove any insoluble byproducts. Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Rationale: This step is crucial to separate the desired product from unreacted starting material and sulfur-containing impurities.
-
Characterization: Collect the relevant fractions and remove the solvent under reduced pressure to yield pure O,O'-Diethyl methylphosphonothioate as a liquid. Confirm identity and purity using NMR (¹H, ¹³C, ³¹P) and GC-MS.
Workflow for Product Characterization
A systematic workflow is essential to validate the successful synthesis and purification of the target compound.
Caption: Standard workflow for the purification and characterization of DEMPS.
Safety, Toxicology, and Handling
O,O'-Diethyl methylphosphonothioate is an organophosphorus compound and must be handled with extreme caution.[12][13]
Mechanism of Toxicity: Like other organophosphates, its toxicity stems from the inhibition of the enzyme acetylcholinesterase (AChE).[13][14] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by symptoms summarized by the mnemonics SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) or DUMBELS (Diaphoresis and Diarrhea; Urination; Miosis; Bradycardia, Bronchospasm, Bronchorrhea; Emesis; Lacrimation; Salivation).[12][15]
Hazard Classification:
Note: The isomer O,S-diethyl methylphosphonothioate (CAS 2511-10-6) is rated as significantly more toxic, often labeled as "Fatal if swallowed, in contact with skin or if inhaled."[17][18][19] Due to the potential for isomeric impurities, it is prudent to handle DEMPS with the highest level of precaution.
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion/Inhalation: Move the victim to fresh air. Do not induce vomiting. Seek immediate medical attention for any exposure. Inform medical personnel that the poisoning is from an organophosphate cholinesterase inhibitor.
-
Spills: Evacuate the area. Use an absorbent material (e.g., vermiculite) to contain the spill. Decontaminate the area with a suitable solution (e.g., bleach solution), following institutional safety protocols.
Treatment: Medical treatment for organophosphate poisoning involves the administration of atropine to block the muscarinic effects of excess acetylcholine, and an oxime such as pralidoxime (2-PAM) to reactivate the inhibited AChE.[14][15][20]
Conclusion
O,O'-Diethyl methylphosphonothioate is a valuable organophosphorus building block with well-defined synthetic routes and properties. Its preparation, primarily through thionation of the corresponding phosphonate, requires careful execution and purification. The primary challenge and most critical consideration in its use is its inherent toxicity. A profound respect for safety protocols, a complete understanding of its toxicological profile, and meticulous experimental technique are non-negotiable prerequisites for any researcher working with this compound.
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